1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a halogenated pyrazole derivative characterized by a bromophenyl group at the 1-position, a chlorine atom at the 5-position, and a trifluoromethyl (CF₃) group at the 3-position. Pyrazole derivatives are widely studied for their biological activities, including insecticidal, fungicidal, and antimicrobial properties .
Properties
IUPAC Name |
1-(4-bromophenyl)-5-chloro-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrClF3N2O2/c12-5-1-3-6(4-2-5)18-9(13)7(10(19)20)8(17-18)11(14,15)16/h1-4H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCQSKLBUCOCPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=N2)C(F)(F)F)C(=O)O)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501137293 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(4-bromophenyl)-5-chloro-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152979-18-4 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(4-bromophenyl)-5-chloro-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1152979-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(4-bromophenyl)-5-chloro-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Reagents
The aldehyde intermediate is treated with strong oxidizing agents such as potassium permanganate ($$KMnO4$$) in acidic media or Jones reagent (chromium trioxide ($$CrO3$$) in sulfuric acid ($$H2SO4$$)). For instance, $$KMnO4$$ in a $$H2SO_4$$-acetone system at 0–5°C for 6–8 hours achieves near-quantitative conversion. The reaction mechanism proceeds via the formation of a geminal diol intermediate, which is further oxidized to the carboxylic acid.
Table 1: Oxidation Conditions and Yields
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| $$KMnO_4$$ | $$H2SO4$$-Acetone | 0–5 | 8 | 92 | 98.5 |
| Jones Reagent | $$H_2O$$-Acetone | 20–25 | 12 | 85 | 97.2 |
Challenges and Mitigation
- Over-Oxidation : Prolonged exposure to $$CrO3$$ may degrade the trifluoromethyl group. This is mitigated by using stoichiometric $$KMnO4$$ and low temperatures.
- Byproduct Formation : Residual aldehyde can be removed via recrystallization in ethanol-water (3:1 v/v), enhancing purity to >99%.
Synthetic Route 2: Direct Cyclization with Carboxylic Acid Precursor
An alternative approach involves constructing the pyrazole ring with the carboxylic acid group pre-installed. This method avoids post-synthetic oxidation and is adapted from protocols for analogous trifluoromethylpyrazoles.
Cyclocondensation Strategy
The reaction begins with 4-bromophenylhydrazine and ethyl 4,4,4-trifluoro-3-oxobutanoate. Under Vilsmeier-Haack conditions (phosphorus oxychloride ($$POCl_3$$) and dimethylformamide ($$DMF$$)), cyclization yields ethyl 1-(4-bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Subsequent alkaline hydrolysis with sodium hydroxide ($$NaOH$$) in ethanol-water (1:1) at reflux converts the ester to the carboxylic acid.
Table 2: Cyclization and Hydrolysis Parameters
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclization | $$POCl_3$$, $$DMF$$ | 90 | 8 | 78 |
| Ester Hydrolysis | $$NaOH$$, $$H_2O$$-EtOH | 80 | 6 | 95 |
Regioselectivity Control
The trifluoromethyl group’s position is governed by the electronic effects of the 4-bromophenyl substituent. Nuclear magnetic resonance ($$^1H$$ NMR) analysis confirms >95% regioselectivity for the 3-(trifluoromethyl) isomer.
Comparative Analysis of Synthetic Methods
Table 3: Route Comparison
| Parameter | Route 1 (Oxidation) | Route 2 (Cyclization) |
|---|---|---|
| Total Steps | 2 | 3 |
| Overall Yield (%) | 78 | 74 |
| Purity (%) | 99.6 | 98.9 |
| Scalability | Moderate | High |
| Cost | High (Oxidants) | Low |
- Route 1 is preferred for small-scale synthesis due to shorter reaction times.
- Route 2 excels in industrial settings, where ester hydrolysis is more cost-effective than aldehyde oxidation.
Optimization and Yield Considerations
Solvent Systems
Catalytic Enhancements
Adding 10 mol% tetrabutylammonium bromide ($$TBAB$$) as a phase-transfer catalyst during hydrolysis improves yields to 97%.
Challenges in Synthesis
- Trifluoromethyl Stability : The $$CF_3$$ group is prone to hydrolysis under strongly acidic or basic conditions. Neutral pH during workup is critical.
- Chlorination Specificity : Direct chlorination at the 5-position requires $$SOCl_2$$ in dichloromethane ($$DCM$$) at −10°C to avoid polysubstitution.
Chemical Reactions Analysis
1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or ammonia.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrazole derivatives, including 1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, exhibit promising anticancer properties. They have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that modifications in the pyrazole structure can enhance its potency against specific cancer types, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The incorporation of trifluoromethyl groups has been associated with increased selectivity and potency against COX-2, a target for anti-inflammatory drugs .
Agrochemicals
Fungicidal Activity
The compound has been explored as a potential fungicide. Its structural attributes allow it to interact with fungal cellular mechanisms, inhibiting growth and reproduction. Patents have documented the synthesis of related pyrazole derivatives that demonstrate effective fungicidal activity against various plant pathogens . This application is particularly relevant in agricultural settings where crop protection is vital.
Materials Science
Development of Novel Materials
In materials science, pyrazole derivatives are being studied for their ability to form coordination complexes with metal ions. These complexes can exhibit unique electronic and optical properties suitable for applications in sensors and catalysis . The presence of halogen atoms like bromine and chlorine enhances the stability and reactivity of these complexes.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of pyrazole compounds is critical for optimizing their efficacy. The introduction of different substituents on the pyrazole ring can significantly alter biological activity. For example, varying the halogen substituents or introducing alkyl groups can enhance lipophilicity and bioavailability, leading to improved pharmacological profiles .
Case Study 1: Anticancer Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activity against breast cancer cell lines. The compound this compound showed significant inhibition of cell proliferation compared to standard chemotherapeutics .
Case Study 2: Fungicidal Efficacy
A patent application detailed the synthesis of various pyrazole-based fungicides, including derivatives similar to the compound . Field trials demonstrated that these compounds effectively reduced fungal infections in crops, leading to higher yields and better quality produce .
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing groups like bromine, chlorine, and trifluoromethyl can influence its reactivity and binding affinity, affecting pathways involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
This section compares the target compound with structurally similar pyrazole derivatives, focusing on substituent effects, bioactivity, and physicochemical properties.
Substituent Variations on the Aryl Group
1-(4-Chlorophenyl) Analogs
- Example : 1-(4-Chlorophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (hypothetical analog).
- Comparison : Replacing bromine with chlorine reduces molecular weight (Br: ~80 vs. Cl: ~35) and alters electronic effects. Chlorophenyl derivatives exhibit antimicrobial activity in related compounds (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)thiazole) ). Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems.
1-(4-Methylphenyl) Analogs
- Example : 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid .
- Comparison : The methyl group is electron-donating, contrasting with bromophenyl’s electron-withdrawing nature. This substitution could decrease electrophilicity and alter solubility. Methylphenyl derivatives may exhibit reduced bioactivity compared to halogenated analogs due to weaker target binding .
Heterocyclic Aryl Groups
- Example: 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid . This could improve solubility but reduce membrane permeability compared to bromophenyl.
Halogen and Trifluoromethyl Substitutions
5-Chloro vs. 5-Unsubstituted Derivatives
- Example: 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (similarity score: 0.97) . Comparison: The 5-chloro substituent in the target compound may enhance electrophilicity and steric bulk, influencing reactivity in nucleophilic environments.
Trifluoromethyl Group
- Example : 1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid .
- Comparison : The CF₃ group is a strong electron-withdrawing moiety that enhances lipophilicity and resistance to oxidative degradation. Nitrophenyl analogs, however, may exhibit higher reactivity due to the nitro group’s electron-deficient nature.
Bioactivity Comparison
Physicochemical Properties
| Compound | Molecular Weight | Boiling Point (°C) | LogP (Predicted) | Reference |
|---|---|---|---|---|
| Target compound | ~399.5 | N/A | ~3.5 | - |
| 1-(Thienyl-thiazolyl)-5-CF₃ pyrazole | 345 | 541.9 | ~2.8 | |
| 1-Methyl-5-CF₃ pyrazole | 208.1 | N/A | ~1.9 |
- Thienyl-thiazolyl analogs exhibit higher boiling points, likely due to sulfur-containing rings enhancing polarity .
Biological Activity
1-(4-Bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C11H5BrClF3N2O2
- Molecular Weight : 335.52 g/mol
- SMILES Notation :
C1=CC(=C(C=C1Br)C(=O)N(C(=O)O)C(F)(F)F)Cl
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways. This has been observed in studies where similar pyrazole compounds inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The presence of halogen substituents, such as bromine and chlorine in this compound, enhances its ability to inhibit inflammatory pathways:
- Study Findings : In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties against various pathogens. Halogenated compounds have been linked to enhanced antimicrobial activity due to their ability to disrupt microbial membranes:
- Research Insights : Preliminary studies indicate effectiveness against Gram-positive bacteria, with further investigations required to establish a comprehensive antimicrobial profile.
Case Study 1: Anticancer Activity Evaluation
A study focused on the synthesis and evaluation of various pyrazole derivatives, including this compound, demonstrated its potential as an anticancer agent. The study reported:
- In vitro Testing : The compound showed a significant reduction in cell viability across multiple cancer cell lines.
- In vivo Testing : Animal models treated with the compound exhibited reduced tumor growth compared to controls.
Case Study 2: Anti-inflammatory Mechanism Exploration
Another research effort investigated the anti-inflammatory mechanisms of this pyrazole derivative:
- Experimental Setup : Macrophage cells were treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in nitric oxide production was observed, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1-(4-bromophenyl)-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?
The synthesis typically involves multi-step protocols:
- Cyclization : Reaction of substituted pyrazole precursors with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) to form α,β-unsaturated ketones .
- Functionalization : Subsequent reactions with reagents like malononitrile or 2-cyanoacetamide to introduce the carboxylic acid moiety .
- Oxidation : Use of oxidizing agents such as PCC (pyridinium chlorochromate) to convert alcohols to aldehydes or acids, as demonstrated in analogous pyrazole derivatives .
Key Tip : Optimize reaction conditions (solvent polarity, temperature) to improve yield, as trifluoromethyl and bromophenyl groups may sterically hinder reactivity.
Q. How is the structural identity of this compound validated in crystallographic studies?
- Single-crystal X-ray diffraction (SC-XRD) : The pyrazole core and substituents (e.g., bromophenyl, trifluoromethyl) are confirmed via bond lengths, angles, and dihedral angles. For example, the pyrazole ring forms dihedral angles of 3.29° and 74.91° with bromophenyl and chlorobenzyl groups in related structures .
- SHELX refinement : Programs like SHELXL are used for structure solution and refinement, with validation tools (e.g., PLATON) ensuring geometric accuracy .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR confirm substituent positions (e.g., 4-bromophenyl at N1, trifluoromethyl at C3) through characteristic splitting patterns and chemical shifts.
- IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm) and pyrazole ring vibrations (~1500 cm) are diagnostic .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHBrClFNO) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for pyrazole derivatives?
- Data Contradictions : Conflicting dihedral angles or bond lengths may arise from polymorphism or disordered substituents (e.g., trifluoromethyl rotation).
- Methodology :
Q. What strategies are effective for studying structure-activity relationships (SAR) in pyrazole-based bioactive compounds?
- Analog Synthesis : Modify substituents (e.g., replace 4-bromophenyl with 4-fluorophenyl) and assess changes in bioactivity .
- Biological Assays : Screen against target proteins (e.g., σ receptors, factor Xa) using radioligand binding or enzyme inhibition assays .
- Computational Modeling : Molecular docking (AutoDock) or QSAR studies correlate electronic properties (e.g., Hammett constants) with activity .
Q. How can researchers address low solubility in biological assays caused by the trifluoromethyl group?
Q. What are the challenges in optimizing synthetic routes for scale-up in academic settings?
- Key Issues : Low yields due to steric hindrance from bromine/trifluoromethyl groups; purification difficulties.
- Solutions :
Data Analysis and Validation
Q. How should conflicting bioactivity data between studies be reconciled?
- Case Example : A compound may show antibacterial activity in one study but inactivity in anticancer screens .
- Approach :
- Verify assay conditions (e.g., cell lines, concentrations).
- Perform dose-response curves to confirm potency thresholds.
- Check for off-target effects (e.g., cytotoxicity masking antibacterial activity) .
Q. What validation protocols ensure reproducibility in crystallographic studies?
- Checklist :
Emerging Research Directions
Q. What novel applications are being explored for this compound?
- Anticoagulant Therapy : Analogues with modified pyrazole cores inhibit factor Xa, a target for anticoagulant drugs .
- Antimicrobial Agents : Trifluoromethyl groups enhance membrane permeability, improving efficacy against resistant strains .
- Materials Science : Use as a ligand in metal-organic frameworks (MOFs) for catalytic or sensing applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
